Pseudococaine
Overview
Description
Synthesis Analysis
The synthesis of pseudococaine has been explored through various methods. One method involves the transformation of l-cocaine to d-pseudococaine using a strong base, which epimerizes the carbomethoxy group at C-2 and transesterifies the ester at C-3, followed by reaction with benzoyl chloride to regenerate the benzoate ester (Siegel & Cormier, 1980). Another approach for the asymmetric synthesis of (+)-pseudococaine utilizes ring-closing iodoamination of specific substrates to achieve the desired structure in a high degree of diastereoselectivity (Brock et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound, a diastereoisomer of cocaine, is characterized by specific stereochemical configurations that distinguish it from its isomer. These structural differences are critical for its identification and differentiation in forensic and scientific analyses. Instrumental techniques such as mass spectrometry and NMR spectroscopy are typically employed to characterize its molecular structure (Siegel & Cormier, 1980).
Chemical Reactions and Properties
This compound undergoes various chemical reactions due to its functional groups. For instance, its synthesis process involves epimerization and transesterification reactions, followed by benzoylation. These reactions highlight its reactive nature and the potential for further chemical modifications (Siegel & Cormier, 1980).
Scientific Research Applications
Synthesis and Characterization : Pseudococaine can be synthesized from l-cocaine through epimerization and transesterification processes. The characterization of d-pseudococaine, including its preparation and analysis through forensic science techniques, is detailed in a study by Siegel & Cormier (1980).
Biological Effects in Animal Models : Comparative studies have shown distinct effects of cocaine and this compound on behavior, EEG activities, and cardiorespiratory functions in rhesus monkeys. Cocaine typically induces behavioral hyperexcitation and low-voltage fast waves in EEGs, while this compound causes behavioral depression and high-voltage slow waves, as reported by Matsuzaki et al. (1978).
Detection and Quantification : A methodology for isolating, identifying, and determining this compound in coca leaves and illicit cocaine samples has been developed, employing mass spectral analysis and gas chromatography. This is crucial for distinguishing between naturally derived and synthetic cocaine sources, as outlined by Casale & Moore (1994).
Convulsant Effects : Both cocaine and this compound can induce convulsant effects, but they differ in their aftermath on EEG and behavior. Cocaine leads to fast waves and hyperexcitation post-convulsion, whereas this compound results in slow waves and behavioral depression. The differences in potency and duration of these effects are also noted by Matsuzaki & Misra (1977).
Pharmacological and Neurological Impacts : Studies have examined the impact of cocaine and this compound on the central nervous system, particularly regarding their effects on electrical activities in the brain and their role in convulsions. This includes research on the limbic system of cats and the implications for understanding cocaine's action in the CNS, as studied by Matsuzaki & Misra (1978).
Forensic Toxicology : A chromatographic method to completely resolve cocaine and this compound using a chiral stationary phase has been described, beneficial in forensic toxicology for distinguishing between natural and synthetic cocaine sources. This method is elaborated by Chiarotti & Fucci (1990).
Stereoselective Synthesis : Research has also focused on facile procedures for synthesizing this compound from cocaine, important for scientific studies requiring this specific isomer. A method involving benzoylation of pseudoecgonine methyl ester is detailed by Sy & Lodge (1989).
Molecular Structure and Dynamics : A conformational study using molecular mechanics and quantum mechanical semiempirical techniques on cocaine and its diastereomers, including this compound, provides insight into their structural and pharmacological properties, as reported by Villar & Loew (1990).
Safety and Hazards
properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUCINDJVBIVPJ-XGUBFFRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858949 | |
Record name | (+)-Pseudococaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478-73-9 | |
Record name | Pseudococaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Pseudococaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSEUDOCOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277EEP3RJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does pseudococaine differ structurally from cocaine?
A1: this compound is a diastereoisomer of cocaine, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of those atoms. Specifically, this compound and cocaine differ in the configuration of the carbomethoxy group at the C2 position of the tropane ring. In cocaine, the carbomethoxy group is oriented axially, while in this compound it is equatorial. [, , , ]
Q2: How does this structural difference affect the pharmacological activity of this compound compared to cocaine?
A2: The altered stereochemistry of this compound significantly impacts its interaction with biological targets. While cocaine potently inhibits monoamine reuptake, particularly dopamine, this compound shows significantly weaker activity. [, , , ] Studies comparing the effects of cocaine and this compound on dopamine transporter (DAT) binding and uptake demonstrate this difference in potency. []
Q3: Are there any structural modifications to the cocaine molecule, aside from C2 epimerization, that are known to affect its activity?
A3: Yes, research has shown that modifications to the phenyl ring, the carbomethoxy group, and the nitrogen atom of the tropane ring can significantly alter cocaine's pharmacological profile. For example, replacing the benzoyl ester with a 3,5-dichlorobenzoate group resulted in a compound with increased potency for dopamine uptake inhibition. []
Q4: Can you provide examples of how researchers are exploring the SAR of cocaine and its analogs to develop potential therapeutic agents?
A4: Researchers are investigating modifications to the cocaine molecule, like introducing hydroxyl groups at the 6- and 7-positions of the tropane ring, aiming to create compounds with reduced abuse liability while retaining therapeutic potential, such as acting as cocaine antagonists. []
Q5: What analytical techniques are used to identify and quantify this compound in various matrices?
A5: Gas chromatography coupled with mass spectrometry (GC/MS) [, ] and gas chromatography coupled with Fourier transform infrared spectroscopy (GC/FT-IR) [] are commonly employed for the identification and quantification of this compound. High-performance liquid chromatography (HPLC) with UV detection, particularly ion-pair reverse-phase HPLC, has also been used for the separation and analysis of cocaine and its isomers, including this compound. [, ]
Q6: How sensitive are these methods in detecting trace amounts of this compound?
A6: GC/FT-IR has been reported to detect this compound at levels as low as 50 nanograms. [] For GC with flame ionization detection, this compound can be quantified at levels as low as 0.0001% relative to cocaine. [, ]
Q7: Can these analytical techniques differentiate between cocaine and its diastereomers, including this compound?
A7: Yes, these techniques can differentiate between cocaine and its diastereomers. These methods exploit differences in retention times and spectral characteristics to distinguish between these closely related compounds. [, , , ]
Q8: Has research examined the pharmacokinetic properties of this compound in comparison to cocaine?
A8: While there is limited research specifically on the comprehensive pharmacokinetic profile of this compound, studies utilizing radiolabeled analogs like [3H]-pseudococaine have been conducted to investigate its distribution and elimination in animal models. []
Q9: Does N-demethylation of cocaine, yielding norcocaine, affect its pharmacokinetic properties?
A9: Yes, N-demethylation of cocaine to norcocaine has been shown to influence its pharmacokinetics. Studies using radiolabeled [3H]-norcocaine have provided insights into the impact of this metabolic transformation on the drug's disposition in biological systems. []
Q10: When was this compound first synthesized, and what were the initial findings regarding its pharmacological activity?
A10: this compound was first synthesized in the early 20th century. Early pharmacological studies recognized that, unlike cocaine, this compound lacked significant local anesthetic properties. [] This finding sparked interest in understanding the structure-activity relationship of cocaine and its analogs.
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